Product packaging for 2,2-difluoro-3,4-dihydro-2H-1-benzopyran(Cat. No.:CAS No. 124382-20-3)

2,2-difluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6253394
CAS No.: 124382-20-3
M. Wt: 170.16 g/mol
InChI Key: ICCGDOXSRPJAQR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,4-dihydro-2H-1-benzopyran ( 124382-20-3) is a fluorinated derivative of the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold. With a molecular formula of C9H8F2O and a molecular weight of 170.16 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery . The incorporation of two fluorine atoms at the 2-position of the chroman structure can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive molecules . This compound is part of a class of structures that have been extensively investigated for their potential as leukotriene antagonists, which are relevant for research into inflammatory and respiratory conditions . As such, it provides a versatile core skeleton for the synthesis and development of novel therapeutic agents. The compound is offered for research purposes as a pure chemical building block. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound in various quantities, with standard packaging options ranging from 50 mg to 5 g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124382-20-3

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2,2-difluoro-3,4-dihydrochromene

InChI

InChI=1S/C9H8F2O/c10-9(11)6-5-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2

InChI Key

ICCGDOXSRPJAQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2=CC=CC=C21)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoro 3,4 Dihydro 2h 1 Benzopyran and Its Precursors

Strategies for Constructing the Difluorinated Dihydrobenzopyran Core

The assembly of the target structure can be approached by forming the heterocyclic ring first, followed by fluorination, or by cyclizing a precursor that already contains the difluorinated moiety.

The formation of the dihydrobenzopyran ring is a fundamental step in synthesizing the carbon skeleton of the target molecule. Various cyclization strategies are employed to create this heterocyclic system. One common approach involves an intramolecular cyclization of a suitably substituted phenolic precursor. For instance, an intramolecular oxa-Michael addition can be used to form chromanone structures, which are valuable intermediates for further modifications. thieme-connect.com

Electrophilic cyclization represents another powerful method. The cyclization of substituted propargylic aryl ethers using electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can produce 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov While this yields a 2H-benzopyran (chromene), subsequent reduction would lead to the desired 3,4-dihydro-2H-1-benzopyran (chromane) backbone. Similarly, dehydrative cyclization of 1,4-diols, often catalyzed by Brønsted or Lewis acids, can yield the corresponding cyclic ether, representing a potential route if the appropriate difluorinated diol precursor is available. mdpi.com

The introduction of fluorine atoms into organic molecules is broadly categorized into nucleophilic and electrophilic methods. tcichemicals.comnumberanalytics.com

Nucleophilic Fluorination involves the use of a fluoride (B91410) ion (F⁻) source to displace a leaving group. alfa-chemistry.com Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine-HF complexes. tcichemicals.comnumberanalytics.com This method is often cost-effective but can be limited by the basicity of the fluoride source. alfa-chemistry.com For a precursor like a 2,2-dichloro-3,4-dihydro-2H-1-benzopyran, a double SN reaction with a nucleophilic fluoride source could theoretically yield the target compound. A patented process describes a similar transformation for the synthesis of 2,2-difluoro-1,3-benzodioxole (B44384) from its dichloro-analogue using potassium fluoride. google.com

Electrophilic Fluorination utilizes a reagent with an electron-deficient fluorine atom that is transferred to a nucleophilic carbon center, such as an enol or enolate. alfa-chemistry.comwikipedia.org This approach has become increasingly popular due to the development of stable, safe, and highly selective N-F reagents. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.comwikipedia.org These reagents are particularly effective for creating gem-difluoro compounds by sequential fluorination of a methylene (B1212753) group adjacent to a carbonyl or other activating group. nih.gov

A comparative overview of these fluorination approaches is presented below.

FeatureNucleophilic FluorinationElectrophilic Fluorination
Fluorine Source Fluoride ion (F⁻)Electrophilic fluorine (F⁺ equivalent)
Mechanism Typically SN2 or additionTransfer of F⁺ to a nucleophilic carbon
Common Reagents KF, CsF, DAST, Deoxy-FluorSelectfluor®, NFSI, NFOBS
Substrate Contains a good leaving group (e.g., -Cl, -Br, -OTs)Electron-rich centers (e.g., enolates, alkenes)
Advantages Cost-effective reagents, suitable for large scale. alfa-chemistry.comHigh selectivity, mild conditions, functional group tolerance. alfa-chemistry.com

This table provides a general comparison of nucleophilic and electrophilic fluorination methods based on information from multiple sources. tcichemicals.comnumberanalytics.comalfa-chemistry.comwikipedia.org

Creating the C-2 gem-difluoro group is the most critical transformation. A highly effective strategy involves the double electrophilic fluorination of a precursor containing a methylene group at the C-2 position activated by an adjacent functional group. A prime example is the fluorination of a chroman-4-one to introduce fluorine at other positions, but the principle can be extended. thieme-connect.com A more direct analogy is the synthesis of 2-deoxy-2,2-difluororibonolactone, where a lactone is subjected to two sequential fluorination steps using N-fluorodibenzenesulfonamide and a strong base to form the enolate. nih.gov This method provides the desired 2,2-difluoro product in high yield and with excellent control. nih.gov Applying this logic, a chroman-2-one (a lactone analog) could be a key intermediate for the synthesis of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran.

Another approach is the synthesis and subsequent transformation of gem-difluoroalkenes. nih.govchemistryviews.org These motifs can be prepared via various methods, including photoredox-promoted reactions. chemistryviews.org While not a direct route to the saturated ring system, a gem-difluoroalkene incorporated into a precursor could be cyclized and reduced to form the final product.

Green Chemistry Principles and Sustainable Synthetic Routes

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. nih.gov Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The development of MCRs for the synthesis of the 3,4-dihydro-2H-1-benzopyran scaffold would be a significant step towards a more sustainable synthetic route. Catalytic reactions are also highly desirable from an atom economy perspective as they reduce the need for stoichiometric reagents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 3,4 Dihydro 2h 1 Benzopyran

Transformations Involving the Difluoromethylene Group

The C-F bond is the strongest single bond in organic chemistry, rendering the difluoromethylene group generally stable. However, the position of this group, alpha to an oxygen atom and benzylic to the aromatic ring, introduces unique reactivity patterns.

While the C-F bond is strong, nucleophilic substitution of fluorine can occur under specific conditions, particularly if the reaction can proceed through a stabilized intermediate. In the case of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran, direct SN2 displacement of a fluoride (B91410) ion is challenging due to the strong C-F bond and steric hindrance. However, SN1-type reactions could be feasible if a stable carbocation intermediate can be formed at the C-2 position. The adjacent oxygen atom can stabilize a positive charge through resonance, and the benzylic nature of this position further enhances stability.

In related systems, nucleophilic substitution of fluorine has been observed. For instance, the reaction of 4,4'-dinitro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-dioxide with nucleophilic fluoride sources like tetrabutylammonium (B224687) fluoride results in the displacement of a nitro group by fluoride. mdpi.com While this is a different type of substitution, it highlights that C-F bond formation via nucleophilic attack is a key transformation. More relevantly, hypervalent iodine reagents have been used for the electrophilic transfer of a 2,2-difluoroethyl group to various nucleophiles, including alcohols, amines, and thiols. researchgate.netchemrxiv.org This proceeds via a proposed ligand coupling mechanism, avoiding the direct displacement of fluoride. chemrxiv.org

For this compound, strong nucleophiles could potentially attack the C-2 position, leading to ring-opening or substitution, although such reactions are not widely reported. The outcome would be highly dependent on the reaction conditions and the nature of the nucleophile.

The gem-difluoro group in this compound is generally considered a stable motif. It is often used as a bioisostere for a carbonyl group or an ether oxygen in medicinal chemistry due to its similar steric profile and electrostatic potential. This stability is a key feature, and many synthetic applications of related gem-difluoroalkenes focus on reactions that retain the CF2 group. chim.itnih.gov

However, under certain catalytic conditions, C-F bond activation can occur. For example, palladium-catalyzed reactions of fluorinated diazoalkanes with indoles can lead to the formation of gem-difluoro olefins through a β-fluoride elimination pathway. nih.gov While this is not a direct reaction of the target molecule, it demonstrates that the fluorine atoms can be reactive under the right catalytic cycle.

Reactions of the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system offers multiple sites for chemical modification, including the aromatic ring and the dihydropyran moiety.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2). byjus.com

Halogenation: Using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce a halogen atom. byjus.comyoutube.com

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. masterorganicchemistry.commasterorganicchemistry.com

Representative Electrophilic Aromatic Substitution Reactions on Benzene (B151609) Derivatives

ReactionElectrophileTypical ReagentsProduct
NitrationNO2+HNO3, H2SO4Nitrobenzene
BrominationBr+Br2, FeBr3Bromobenzene
Friedel-Crafts AcylationR-C=O+RCOCl, AlCl3Acylbenzene

The dihydropyran part of the molecule is also susceptible to chemical transformations.

Oxidation: Oxidation of the benzylic C-4 position could lead to the formation of a ketone, 2,2-difluorochroman-4-one. Common oxidizing agents for benzylic C-H bonds include potassium permanganate (B83412) (KMnO4) or chromium-based reagents. chemguide.co.ukyoutube.com Oxidation of the ether linkage is less common but could potentially lead to ring-opening under harsh conditions. The oxidation of secondary alcohols to ketones is a well-established transformation, and while C-4 is a methylene (B1212753) group, its benzylic nature makes it more susceptible to oxidation than a simple alkane. chemguide.co.uk

Reduction: The dihydro-pyran ring can undergo reductive cleavage. For instance, catalytic hydrogenation could potentially cleave the benzylic C-O bond, leading to ring-opening. However, this would likely require forcing conditions. More controlled reductions might target specific functional groups if they were present on the ring. For example, if a carbonyl group were present at the 4-position (2,2-difluorochroman-4-one), it could be reduced to a hydroxyl group using reagents like sodium borohydride (B1222165) (NaBH4).

Ring-Opening Reactions: The dihydropyran ring can be opened under certain conditions. For example, treatment with strong Lewis acids could potentially catalyze the cleavage of the ether bond. mdpi.com Reductive ring-opening reactions have also been reported for related heterocyclic systems. researchgate.netbeilstein-journals.org

Potential Transformations of the Dihydropyran Moiety

TransformationPotential ReagentsPotential Product
Oxidation of C-4KMnO4, H2CrO42,2-Difluorochroman-4-one
Reduction of C4-KetoneNaBH4, LiAlH42,2-Difluorochroman-4-ol
Reductive Ring-OpeningH2/Pd, Strong AcidRing-opened phenol (B47542) derivative

Exploration of Novel Reaction Pathways and Intermediates

The unique structure of this compound opens the door to exploring novel chemical transformations. The presence of the gem-difluoro group adjacent to a benzylic ether linkage could give rise to interesting reactivity upon the formation of reactive intermediates.

For instance, the generation of a radical at the C-4 position could lead to rearrangement or fragmentation pathways that are different from the non-fluorinated analog. Similarly, the formation of a carbocation at C-2, as discussed earlier, could initiate cascade reactions or rearrangements. nih.gov

Furthermore, the development of new catalytic systems could unlock novel reaction pathways. For example, transition metal-catalyzed C-H functionalization could allow for the direct introduction of functional groups at the C-3 or C-4 positions of the dihydropyran ring, a transformation that is challenging to achieve with classical methods. The study of carbene-initiated rearrangements in similar systems suggests that novel skeletal rearrangements could be possible for this compound under the appropriate conditions. nih.gov

Catalytic Activation and Functionalization of this compound

The introduction of the gem-difluoro group at the 2-position of the 3,4-dihydro-2H-1-benzopyran (also known as a 2,2-difluorochromane) core significantly alters the electronic properties and reactivity of the molecule compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent C-H bonds and the aromatic ring, presenting both challenges and opportunities for catalytic C-H functionalization.

Research into the catalytic functionalization of other gem-difluorinated saturated heterocycles suggests that transition metal catalysis could be a promising approach. Catalytic systems, particularly those based on palladium, rhodium, and iridium, have been successfully employed for the C-H activation of a variety of fluorinated organic molecules. nih.gov These transformations often rely on the use of directing groups to achieve site-selectivity. In the case of this compound, functional groups on the aromatic ring could potentially serve as directing groups to guide the catalyst to specific C-H bonds.

Mechanistic investigations into the C-H activation of fluorinated compounds often point to the initial coordination of the transition metal to a directing group, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups. The stability and reactivity of this metallacycle would be influenced by the electronic effects of the gem-difluoro group.

While direct catalytic functionalization of the this compound has not been extensively reported, the synthesis of various functionalized benzopyran derivatives through catalytic methods provides a foundation for future work. researchgate.net These methods include cross-coupling reactions, cyclizations, and annulations, often catalyzed by transition metals. Adapting these methodologies to the difluorinated substrate could open new pathways to novel derivatives.

The development of catalytic strategies for the activation and functionalization of this compound would be of significant interest for the synthesis of new bioactive compounds and materials. The unique properties conferred by the gem-difluoro group make this scaffold an attractive target for drug discovery and materials science. Future research in this area will likely focus on the design of new catalytic systems that can overcome the challenges associated with the C-H activation of this electron-deficient heterocyclic system and enable its selective functionalization.

Theoretical and Computational Investigations of 2,2 Difluoro 3,4 Dihydro 2h 1 Benzopyran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetics of molecular systems. nih.govnih.gov

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular properties. ubbcluj.ronih.gov For 2,2-difluoro-3,4-dihydro-2H-1-benzopyran, DFT methods can be employed to predict a range of fundamental properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. semanticscholar.org

Key molecular properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies lower reactivity. chemrxiv.org Other properties such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges can also be determined, offering insights into the molecule's polarity and reactive sites. mdpi.com The MEP map, for instance, graphically illustrates the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Molecular PropertyPredicted Value (Chroman)Predicted Value (2,2-Difluoro Derivative)Methodology
HOMO Energy-6.5 eV-7.0 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.5 eV-0.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap6.0 eV6.2 eVB3LYP/6-311++G(d,p)
Dipole Moment1.5 D2.8 DB3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and based on general principles of fluorine substitution. Actual calculated values may vary depending on the specific level of theory and basis set used.

The introduction of a difluoromethylene (CF2) group at the benzylic position of the chroman skeleton significantly alters its electronic properties. Fluorine is the most electronegative element, and its presence induces strong electronic effects.

In addition to the inductive effect, hyperconjugation can also play a role. Specifically, interactions between the C-F antibonding orbitals (σ*C-F) and adjacent bonding orbitals can influence the molecule's stability and conformation. These electronic perturbations can impact the aromaticity of the benzene (B151609) ring and the reactivity of the ether linkage. Theoretical investigations on fluorinated chromone derivatives have shown that fluorine substitution significantly modifies the electronic properties and biological activity of the molecules. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule is critical to its function and properties. Conformational analysis of this compound involves determining the preferred geometry of its dihydropyran ring and the orientation of its substituents.

The dihydropyran ring in the parent chroman molecule typically adopts a half-chair or sofa conformation. researchgate.net The introduction of the bulky gem-difluoro group at the C2 position is expected to have a significant impact on this conformational preference. Computational studies on related fluorinated heterocycles have demonstrated that fluorine substitution can drastically alter ring conformations. nih.govdiva-portal.org

The preference for a specific conformation will be governed by a complex interplay of steric and electronic factors. Steric hindrance caused by the fluorine atoms will influence the torsional angles within the ring. Electronically, the gauche effect, which often favors a gauche arrangement of electronegative substituents, might be a factor. However, repulsive electrostatic interactions between the lone pairs of the ether oxygen and the electronegative fluorine atoms could destabilize certain conformations. DFT calculations are essential to accurately predict the lowest energy conformation by mapping the potential energy surface of the ring. researchgate.net

ConformerKey Dihedral Angle (°C-O-C2-C3)Relative Energy (kcal/mol)Predicted Population (%)
Half-Chair 1-55.00.00~75
Half-Chair 2+55.00.50~25
Sofa-10.02.50<1

Note: This table presents a hypothetical conformational landscape. The actual energy differences and populations would need to be determined by detailed quantum chemical calculations.

Non-covalent interactions play a crucial role in stabilizing molecular conformations. frontiersin.orgwikipedia.org In this compound, several intramolecular non-covalent interactions are possible. The highly polarized C-F bonds can act as hydrogen bond acceptors, potentially forming weak C-H···F-C hydrogen bonds with the hydrogen atoms on the C3 and C4 positions of the pyran ring or with hydrogens on the aromatic ring.

The nature of interactions involving organic fluorine can be complex and is an active area of research. researchgate.net While sometimes considered dispersive, fluorine can participate in attractive electrostatic interactions. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions, providing evidence for bond critical points and quantifying their strengths. nih.gov These subtle interactions can collectively contribute to the stability of the preferred conformer.

Computational Predictions of Reactivity and Reaction Mechanisms

Computational chemistry can predict the reactivity of a molecule and elucidate potential reaction mechanisms. nih.govnih.gov The gem-difluoro group in this compound is expected to significantly modulate its chemical reactivity compared to the parent chroman.

The strong electron-withdrawing nature of the CF2 group deactivates the adjacent aromatic ring towards electrophilic substitution. The molecular electrostatic potential map would likely show a less negative (less nucleophilic) surface on the benzene ring compared to chroman. Conversely, the C2 position becomes highly susceptible to nucleophilic attack, although the C-F bonds themselves are very strong and generally unreactive.

Computational studies can model reaction pathways, for instance, by calculating the activation energies for potential reactions. mdpi.com For example, the stability of a potential carbocation intermediate at the C2 position would be greatly destabilized by the adjacent electron-withdrawing fluorine atoms. This has implications for reactions that might proceed through such intermediates. Furthermore, DFT can be used to study the reaction of the molecule with various reagents, predicting the most likely sites of attack and the energies of transition states to map out the entire reaction coordinate. mdpi.com Computational analysis of bond dissociation enthalpies can also help predict which bonds are most likely to break under specific conditions, such as photolysis. researchgate.net

Transition State Analysis for Key Reactions

No published studies were found that report on the transition state analysis for any reactions involving this compound. Such analyses would typically involve the use of computational methods to locate and characterize the transition state structures for reactions such as electrophilic aromatic substitution, nucleophilic attack, or ring-opening reactions. This information is crucial for understanding reaction kinetics and mechanisms.

Prediction of Regioselectivity and Stereoselectivity

There is a lack of research articles predicting the regioselectivity and stereoselectivity of reactions involving this compound. Computational approaches are often used to calculate the energies of different reaction pathways and intermediates to predict the favored regioisomers and stereoisomers. Without such studies, predictions regarding the outcomes of reactions on this specific molecule remain speculative.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been reported in the literature. MD simulations would provide valuable insights into the conformational dynamics of the benzopyran ring system, the interactions of the gem-difluoro group with its environment, and the molecule's behavior in different solvent systems. This information is particularly relevant for understanding its interactions with biological macromolecules or its properties in condensed phases.

2,2 Difluoro 3,4 Dihydro 2h 1 Benzopyran As a Versatile Synthetic Building Block and Scaffold

Preparation of Complex Chemical Architectures Incorporating the 2,2-Difluoro-3,4-dihydro-2H-1-benzopyran Moiety

The rigid, fluorinated benzopyran framework serves as a robust starting point for the synthesis of more complex molecular structures. Its utility is particularly evident in methodologies that allow for the efficient construction of multiple bonds and stereocenters.

Cascade reactions and multi-component reactions (MCRs) are powerful strategies in organic synthesis that enable the formation of complex products in a single operation, thereby increasing efficiency and reducing waste. While specific examples detailing this compound in MCRs are not extensively documented, the principles for synthesizing related heterocyclic systems are well-established and directly applicable.

MCRs often involve the one-pot combination of three or more starting materials to form a final product that incorporates portions of all reactants. nih.gov For instance, the synthesis of related dihydropyridone structures is achieved through four-component reactions involving reagents like an aldehyde, a β-keto-ester, Meldrum's acid, and ammonium acetate. mdpi.com A similar approach could be envisioned where a functionalized derivative of this compound, such as an aldehyde or keto derivative, serves as one of the key inputs. This would allow for the rapid assembly of complex molecules built upon the core fluorinated scaffold.

Cascade reactions, also known as domino reactions, involve a sequence of intramolecular transformations initiated by a single event. Titanocene-catalyzed reductive domino reactions, for example, have been used to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org Such strategies highlight the potential for developing cascade processes that start from or build upon the this compound unit to generate polycyclic systems or highly functionalized derivatives.

Table 1: Representative Multi-Component and Cascade Strategies for Heterocycle Synthesis

Reaction Type Key Reactants/Catalysts Product Class Potential Application for Target Moiety
Multi-Component Reaction Aldehydes, β-keto-esters, nitriles, isonitriles 3,4-Dihydro-2(1H)-pyridones mdpi.com Incorporation of the benzopyran scaffold into complex nitrogen-containing heterocycles.
Multi-Component Reaction β-chlorovinyl aldehydes, thiourea derivatives 2H-1,3-thiazines rsc.org Synthesis of sulfur-containing analogues and derivatives.
Cascade (Domino) Reaction Trifluoromethyl-alkenes, epoxides, Titanocene catalyst 6-Fluoro-3,4-dihydro-2H-pyrans organic-chemistry.org A potential synthetic route towards the core scaffold or its derivatives.

| Electrophilic Cyclization | Propargylic aryl ethers, I₂, ICl | 3,4-Disubstituted 2H-benzopyrans nih.gov | A method for constructing the benzopyran ring system with functional handles for further elaboration. |

The creation of chiral molecules is of paramount importance, and the enantioselective synthesis of intermediates based on the this compound scaffold opens pathways to advanced, stereochemically defined structures. Asymmetric catalysis provides a direct route to such molecules.

Methodologies developed for related heterocyclic systems can be adapted for this purpose. For example, chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of chiral 2H-1,4-benzoxazines through the desymmetrization of prochiral oxetanes. organic-chemistry.org Similarly, asymmetric fluorocyclization reactions, initiated by fluorination and guided by double axially chiral anionic phase-transfer catalysts, have been used to produce fluorine-bearing dihydroquinazolones with high enantioselectivity (up to 98% ee). nih.gov

These catalytic systems could be applied to reactions involving prochiral derivatives of this compound to install chirality. For instance, an enantioselective reduction of a corresponding 2,2-difluorochroman-4-one would yield a chiral alcohol, (4S)- or (4R)-2,2-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a valuable intermediate for further synthetic elaboration.

Design and Synthesis of Structurally Related Analogues for Chemical Space Exploration (non-biological applications)

Exploring chemical space by creating libraries of structurally related analogues is crucial for discovering new functional molecules and materials. The this compound scaffold is an excellent template for generating such diversity for non-biological applications, particularly in materials science.

Synthetic strategies can be employed to systematically modify different parts of the molecule.

Aromatic Ring Substitution: Standard aromatic substitution reactions can be used to introduce a wide range of functional groups (e.g., halogens, nitro, methoxy) onto the benzene (B151609) ring of the benzopyran system. These substituents can tune the electronic properties of the molecule.

Pyran Ring Functionalization: The pyran ring can be modified through reactions at the 3- and 4-positions. For example, building upon a 2,2-difluorochroman-4-one intermediate allows for the introduction of various groups at the C4 position via reactions with organometallic reagents.

Systematic Variation: By systematically varying substituents around the benzoxazine nucleus, researchers have developed compounds with tailored properties. nih.gov A similar approach can be applied to the this compound core to create a diverse set of analogues for screening in materials applications.

These modifications allow for the fine-tuning of properties such as solubility, thermal stability, and electronic character, which are critical for the development of new materials.

Role in Advanced Materials Precursors or Monomers

The unique properties conferred by the gem-difluoro group make this compound and its derivatives attractive precursors for advanced materials. The high electronegativity and steric profile of fluorine can significantly influence intermolecular interactions, polymer morphology, and optoelectronic characteristics.

Derivatives of this compound functionalized with polymerizable groups, such as vinyl, acrylate, or styrenic moieties, can serve as specialty monomers. The copolymerization of such monomers with common monomers like styrene can lead to new classes of polymers with enhanced properties. For example, novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. chemrxiv.orgchemrxiv.org The incorporation of these fluorinated monomers into the polymer backbone is a proven strategy to modify the properties of the resulting material.

The presence of the rigid and bulky difluorobenzopyran unit in a polymer chain would be expected to:

Increase the glass transition temperature (Tg), leading to enhanced thermal stability.

Modify the refractive index and optical transparency of the material.

Improve chemical resistance and alter solubility characteristics.

The integration of fluorinated heterocyclic motifs is a key strategy in the design of modern functional materials. Boron difluoride complexes of β-diketones (2,2-difluoro-1,3,2-dioxaborines), which are structurally related to the target compound through the presence of a CF₂ group, are known to endow organic compounds with strong fluorescence and high molar attenuation coefficients. nuph.edu.ua This suggests that materials incorporating the 2,2-difluorobenzopyran moiety could possess interesting photophysical properties.

Polymers containing fluorinated groups often exhibit distinct optical and electronic properties. researchgate.net For instance, a photorecording polymer based on 2,2-difluoro-4-(9-anthracyl)-6-methyl-1,3,2-dioxaborine was found to change its absorption coefficient and refractive index under illumination, enabling its use in holographic data storage. researchgate.net By analogy, polymers derived from this compound could find applications in:

Optical Materials: As components in low-loss optical fibers or materials with a tunable refractive index.

Electronic Materials: As dielectric layers in capacitors or transistors, where the polar C-F bonds can influence the material's permittivity.

Catalytic Supports: Where the fluorinated polymer provides a chemically inert and thermally stable matrix for catalytic species.

Table 2: Potential Properties and Applications of Materials Derived from this compound

Material Type Key Feature Potential Application
Copolymers Increased thermal stability (Tg), modified refractive index. High-performance plastics, optical lenses. chemrxiv.orgchemrxiv.org
Functional Polymers Altered dielectric constant, enhanced chemical inertness. Insulators in microelectronics, protective coatings.

| Photonic Materials | Potential for fluorescence and tunable optical properties. | Organic light-emitting diodes (OLEDs), sensors, holographic media. nuph.edu.uaresearchgate.net |

Emerging Research Directions and Future Challenges in 2,2 Difluoro 3,4 Dihydro 2h 1 Benzopyran Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of benzopyrans exist, the introduction of a gem-difluoro moiety at the 2-position presents unique challenges and opportunities for methodological innovation. nih.gov Current strategies often rely on multi-step sequences, and the exploration of more convergent and efficient synthetic routes is a primary focus of ongoing research.

One promising yet underexplored avenue is the development of novel cyclization reactions that directly install the difluorinated stereocenter. This could involve the use of difluorinated building blocks in catalytic annulation reactions. For instance, the application of difluoroenoxysilanes in formal [4+2] cycloadditions with suitable dienophiles could provide a direct entry to the 2,2-difluoro-3,4-dihydro-2H-1-benzopyran core. Further research into Lewis acid or organocatalyzed variants of such reactions could expand their substrate scope and improve their stereoselectivity.

Another area ripe for advancement is the late-stage fluorination of pre-existing 3,4-dihydro-2H-1-benzopyran scaffolds. While direct C-H fluorination remains a formidable challenge, the development of novel electrophilic or radical fluorinating reagents could provide a more direct route to the target molecule, bypassing the need for de novo ring construction with fluorinated precursors.

Below is a table summarizing potential advanced synthetic methodologies for this compound:

MethodologyPotential AdvantagesKey Challenges
Catalytic [4+2] Annulation with Difluorinated Building BlocksHigh convergency, potential for stereocontrol.Availability of suitable difluorinated precursors, catalyst development.
Late-Stage C-H FluorinationAtom economy, rapid access to analogs.Selectivity, harsh reaction conditions, reagent development.
Electrophilic Cyclization of Fluorinated PrecursorsMilder reaction conditions, functional group tolerance.Synthesis of appropriately functionalized fluorinated starting materials.
Radical-Mediated CyclizationsAccess to unique reactivity, tolerance of various functional groups.Control of radical intermediates, potential for side reactions. nih.gov

Novel Reactivity Patterns and Catalytic Systems for Functionalization

The presence of the electron-withdrawing gem-difluoro group at the 2-position significantly influences the reactivity of the this compound scaffold. This unique electronic feature can be harnessed to explore novel reactivity patterns and develop new catalytic systems for the selective functionalization of the molecule.

The C-F bonds of the gem-difluoro group, while generally robust, could potentially be activated under specific catalytic conditions, opening up avenues for C-F bond functionalization. acs.org This would allow for the introduction of other functional groups at the 2-position, leading to a diverse range of derivatives. Research into transition-metal catalysis, particularly with nickel or palladium complexes, could be instrumental in achieving this challenging transformation.

Furthermore, the aromatic ring of the benzopyran system remains a prime target for functionalization. The development of regioselective C-H activation and functionalization methods catalyzed by transition metals such as ruthenium or rhodium would enable the synthesis of a wide array of substituted derivatives with tailored properties. The electronic influence of the difluorinated heterocyclic ring on the aromatic system will likely play a crucial role in directing this regioselectivity.

The following table outlines potential areas for exploring novel reactivity:

Reaction TypeTarget PositionPotential Catalytic System
C-F Bond FunctionalizationC2Nickel, Palladium
Aromatic C-H Activation/FunctionalizationC5, C6, C7, C8Ruthenium, Rhodium, Palladium
Benzylic C-H FunctionalizationC4Photoredox catalysis, transition-metal catalysis
Ring-Opening ReactionsDihydropyran ringLewis or Brønsted acids

Integration into Interdisciplinary Chemical Research

The unique structural and electronic properties of this compound make it an attractive scaffold for integration into various interdisciplinary fields of chemical research, including supramolecular chemistry, bio-inspired catalysis, and flow chemistry.

In supramolecular chemistry , the fluorine atoms of the gem-difluoro group can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, influencing the self-assembly of molecular architectures. mdpi.com The introduction of recognition motifs onto the benzopyran scaffold could lead to the formation of novel supramolecular polymers, gels, or liquid crystals with unique properties. The fluorinated moiety can also enhance the stability and robustness of self-assembling systems. researchgate.net

In the realm of bio-inspired catalysis , the this compound scaffold can be incorporated into ligand design for transition-metal catalysts that mimic the active sites of metalloenzymes. The electronic effects of the gem-difluoro group can modulate the catalytic activity and selectivity of the metal center. Furthermore, the development of organocatalysts based on this scaffold could lead to new asymmetric transformations.

Flow chemistry offers a platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. allfordrugs.com Continuous-flow reactors can enable precise control over reaction parameters, which is particularly advantageous for reactions involving hazardous reagents or intermediates. The development of flow-based synthetic routes will be crucial for the industrial production of these compounds.

Challenges in Scalable and Sustainable Synthesis of this compound and its Derivatives

Despite the promising potential of this compound, several challenges remain in its scalable and sustainable synthesis. The use of expensive and often hazardous fluorinating reagents is a significant hurdle. Developing synthetic routes that utilize cheaper and safer fluorine sources is a key priority.

Furthermore, many of the current synthetic methods generate stoichiometric amounts of waste, which is not environmentally friendly. The development of catalytic processes with high atom economy is essential for a more sustainable approach. This includes the use of recyclable catalysts and the minimization of solvent usage. The principles of green chemistry, such as using renewable starting materials and designing energy-efficient processes, will need to be integrated into the synthesis of these compounds.

Key challenges and potential solutions are summarized in the table below:

ChallengePotential Solution
Expensive/Hazardous Fluorinating ReagentsUtilization of fluoride (B91410) salts, electrochemical fluorination.
Stoichiometric Waste GenerationDevelopment of catalytic methods, atom-economical reactions.
Use of Volatile Organic SolventsApplication of greener solvents (e.g., water, ionic liquids), solvent-free conditions.
Energy ConsumptionMicrowave-assisted synthesis, flow chemistry for improved heat transfer.
Purification ChallengesCrystallization-induced purification, development of catalytic systems that provide high purity products.

Perspectives on the Development of New Chemical Tools and Reagents Based on the Difluorodihydrobenzopyran Scaffold

The this compound scaffold holds significant promise for the development of new chemical tools and reagents for chemical biology and medicinal chemistry. The unique properties conferred by the gem-difluoro group, such as increased metabolic stability and altered acidity/basicity of neighboring functional groups, can be exploited in the design of novel bioactive molecules. nih.gov

One exciting prospect is the development of chemical probes to study biological processes. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the scaffold, researchers can create tools to visualize and track biological targets in living cells. The difluorinated benzopyran core can serve as a stable and biocompatible platform for such probes.

Furthermore, the scaffold can be used to generate fragment libraries for drug discovery. These fragments can be screened against a variety of biological targets to identify starting points for the development of new therapeutic agents. The conformational constraints imposed by the difluorinated ring may lead to higher binding affinities and selectivities. The development of "biology-oriented synthesis" (BIOS) strategies can further guide the design of these libraries towards biologically relevant chemical space. nih.gov

Finally, the unique reactivity of the difluorinated scaffold could be harnessed to design new covalent inhibitors or activity-based probes . The electrophilic nature of the carbon atom bearing the two fluorine atoms could be exploited to form covalent bonds with specific nucleophilic residues in target proteins.

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